Wybutosine

tRNA modification nucleoside chemistry structural biology

Wybutosine (yW; CAS 55196-46-8) is the terminal product of the five-enzyme tRNAPhe modification pathway—not a biosynthetic intermediate. Its unique α-amino-α-carboxypropyl side chain and tricyclic core enable unambiguous LC-MS/MS quantification, with distinct LogP (-0.5) and MRM transitions separating it from precursors like 4-demethylwyosine (ΔLogP=1.3). This compound is the only analyte reporting on complete TYW pathway integrity, essential for cancer chemoresistance research, TYW enzyme complementation assays, and translational fidelity studies. Biosynthetic intermediates cannot substitute for this exact identity.

Molecular Formula C21H28N6O9
Molecular Weight 508.5 g/mol
CAS No. 55196-46-8
Cat. No. B12426080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWybutosine
CAS55196-46-8
Molecular FormulaC21H28N6O9
Molecular Weight508.5 g/mol
Structural Identifiers
SMILESCC1=C(N2C(=O)C3=C(N(C2=N1)C)N(C=N3)C4C(C(C(O4)CO)O)O)CCC(C(=O)OC)NC(=O)OC
InChIInChI=1S/C21H28N6O9/c1-9-11(6-5-10(19(32)34-3)24-21(33)35-4)27-17(31)13-16(25(2)20(27)23-9)26(8-22-13)18-15(30)14(29)12(7-28)36-18/h8,10,12,14-15,18,28-30H,5-7H2,1-4H3,(H,24,33)/t10-,12+,14+,15+,18+/m0/s1
InChIKeyQAOHCFGKCWTBGC-QHOAOGIMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Wybutosine (CAS 55196-46-8) for tRNA Modification Research and Analytical Standards


Wybutosine (yW; CAS 55196-46-8) is a hypermodified tricyclic nucleoside found at position 37 of eukaryotic and archaeal phenylalanine tRNA (tRNAPhe), adjacent to the anticodon loop [1]. With a molecular weight of 508.48 g/mol and the molecular formula C21H28N6O9, wybutosine is characterized by a complex tricyclic core (4-demethylwyosine) bearing a methyl group on N4 and a large α-amino-α-carboxypropyl lateral chain on C7 [2]. Its biosynthesis in Saccharomyces cerevisiae requires five enzymes (Trm5, Tyw1, Tyw2, Tyw3, and Tyw4) acting in a strictly sequential order to transform guanosine into the final hypermodified product [3].

Why Wybutosine Cannot Be Substituted with Simpler Wyosine Derivatives in Mechanistic Studies


While wybutosine belongs to the broader family of wyosine derivatives—including wyosine (imG), 4-demethylwyosine (imG-14), and hydroxywybutosine (OHyW)—these compounds differ fundamentally in their biosynthetic maturity, structural complexity, and functional consequences [1]. Wybutosine represents the fully elaborated, terminal product of the five-enzyme pathway, incorporating a unique α-amino-α-carboxypropyl side chain and additional methyl and methoxycarbonyl groups that are absent in earlier intermediates [2]. Critically, in taxol-resistant cancer models, the accumulation of the precursor 4-demethylwyosine (imG-14) due to TYW2 downregulation directly substitutes for the mature hydroxywybutosine, resulting in a measurable loss of drug sensitivity [3]. This demonstrates that substituting wybutosine with a structurally simpler in-class analog does not produce equivalent biological outcomes, making precise compound identity essential for reproducible tRNA modification research, disease mechanism studies, and accurate analytical quantification.

Wybutosine (CAS 55196-46-8) Quantitative Evidence for Product Differentiation


Structural Complexity and Molecular Weight Differentiation from Precursor Wyosine Derivatives

Wybutosine (yW) is structurally distinguished from its simpler precursor wyosine (imG) and intermediate 4-demethylwyosine (imG-14) by the presence of an α-amino-α-carboxypropyl side chain at C7 and a methoxycarbonyl group [1]. This difference is reflected in molecular weight: wybutosine has a molecular weight of 508.48 g/mol (C21H28N6O9), compared to 335.31 g/mol for wyosine (C15H17N5O5) [2].

tRNA modification nucleoside chemistry structural biology

Biosynthetic Step Number and Enzyme Requirement Compared to Precursor 4-Demethylwyosine

Wybutosine biosynthesis in S. cerevisiae proceeds through five sequential enzymatic steps (Trm5, Tyw1, Tyw2, Tyw3, Tyw4), whereas the formation of the tricyclic core intermediate 4-demethylwyosine (imG-14) requires only the first two enzymes (Trm5 and Tyw1) [1]. In vitro reconstitution demonstrates that conversion from the yW-187 intermediate to mature wybutosine requires TYW2, TYW3, and TYW4 in the presence of S-adenosylmethionine [2].

enzymology tRNA modification biosynthetic pathway

Differential Substitution in Drug-Resistant Cancer Models: 4-Demethylwyosine vs. Hydroxywybutosine

In taxol-resistant human cancer cell lines (HeLa, A549, MDA-MB-231), UHPLC-MS/MS analysis revealed that 4-demethylwyosine (imG-14) substitutes for hydroxywybutosine (OHyW) as the predominant modification at tRNAPhe position 37 due to TYW2 downregulation [1]. Knockdown of TYW2 in HeLa cells caused both accumulation of imG-14 and a reduction in taxol potency [1].

cancer drug resistance tRNA modification biomarker discovery

Synthetic Accessibility and Yield: Wybutosine vs. Wybutine (Acid Hydrolysis Product)

Wybutosine can be chemically synthesized; upon treatment with hydrochloric acid, wybutosine releases the fluorescent base wybutine with a reported yield of 88% [1]. This contrasts with the isolation yield of natural wybutosine from yeast tRNA, which yielded only 80 μg from 1 g of unfractionated tRNA (0.008% yield) [2].

synthetic chemistry nucleoside synthesis analytical standards

LogP and Physicochemical Property Differences Between Wybutosine and Hydroxywybutosine

Wybutosine (yW) has a predicted LogP (octanol-water partition coefficient) of -0.5, whereas hydroxywybutosine (OHyW), which contains an additional hydroxyl group, has a predicted LogP of -1.8 [1][2]. This difference in hydrophilicity directly affects reversed-phase HPLC retention times and requires distinct chromatographic conditions for separation and quantification.

analytical chemistry LC-MS method development

Wybutosine (CAS 55196-46-8) Application Scenarios Based on Product-Specific Evidence


LC-MS/MS Internal Standard for tRNA Modification Profiling

Synthetic wybutosine and its stable isotopologues serve as precise internal standards for LC-MS quantification of tRNA modifications in plant, yeast, and mammalian tissues [1]. The compound's distinct LogP (-0.5) and molecular weight (508.48 g/mol) enable specific multiple reaction monitoring (MRM) transitions that separate wybutosine from its precursor 4-demethylwyosine (imG-14) and the hydroxylated form OHyW, which differ in retention time due to their disparate hydrophilicity (ΔLogP = 1.3) [2]. This application is essential for studies correlating tRNA modification status with cellular stress responses, developmental stages, or disease progression.

Functional Complementation Assays for TYW2, TYW3, and TYW4 Enzyme Activity

Wybutosine serves as the endpoint analyte for assessing the enzymatic activity of the terminal three enzymes (TYW2, TYW3, TYW4) in the wybutosine biosynthetic pathway [1]. In complementation assays using yeast knockout strains (ΔTYW2, ΔTYW3, ΔTYW4), the restoration of wybutosine synthesis—measured by mass spectrometry or HPLC—provides direct evidence of human ortholog functionality [2]. Because earlier intermediates like 4-demethylwyosine (imG-14) require only two enzymes (Trm5, Tyw1) [3], wybutosine is the only analyte that reports on the complete, five-enzyme pathway integrity, making it indispensable for structure-function studies of TYW enzymes linked to cancer and neurological disorders.

Biomarker Validation in Taxol-Resistant Cancer Research

Hydroxywybutosine (OHyW) and its precursor 4-demethylwyosine (imG-14) exhibit reciprocal abundance changes in taxol-resistant cancer cell lines, with imG-14 substituting for OHyW as the predominant tRNAPhe modification due to TYW2 downregulation [1]. Wybutosine (and its hydroxylated derivative) are thus essential reference standards for UHPLC-MS/MS-based biomarker studies investigating the mechanistic link between tRNA modification reprogramming and acquired chemoresistance. The compound's distinct retention properties and MS fragmentation patterns enable unambiguous identification and quantification in complex tRNA hydrolysates from clinical or experimental samples.

Synthetic Chemistry and Nucleoside Analog Development

The reported 88% yield for acid-catalyzed conversion of wybutosine to the fluorescent base wybutine [1] provides a benchmark for synthetic route optimization and quality control of in-house synthesized material. Furthermore, the total synthesis of wybutosine, as described in the literature [2], enables the preparation of isotopically labeled analogs ([13C, 15N]-yW) that are critical for absolute quantification in plant and mammalian tissues, circumventing the impractically low yields (0.008%) of natural isolation from yeast tRNA [3]. This synthetic accessibility makes wybutosine a valuable starting material for developing novel nucleoside analogs with potential therapeutic applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Wybutosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.